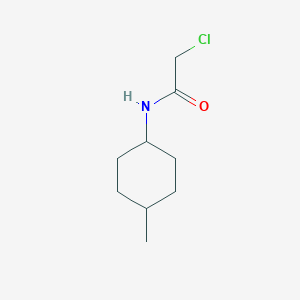

2-chloro-N-(4-methylcyclohexyl)acetamide

Description

Overview of N-Substituted Chloroacetamide Compounds in Organic Chemistry Research

N-substituted chloroacetamides are a significant class of compounds in organic chemistry, primarily valued as versatile synthetic intermediates. researchgate.net Their importance stems from the high reactivity of the carbon-chlorine bond, which is susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the facile introduction of various functional groups, making them key building blocks in the synthesis of a wide array of more complex molecules. researchgate.netresearchgate.net

The general method for synthesizing N-substituted chloroacetamides involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride or a related reagent. researchgate.net This reaction is typically straightforward and efficient, providing access to a diverse library of chloroacetamide derivatives from readily available amine precursors. researchgate.netchemicalbook.com

A major area of research for this class of compounds is their use in the synthesis of heterocyclic systems. The electrophilic carbon bearing the chlorine atom can react intramolecularly or intermolecularly with a nucleophile, which is often introduced via the N-substituent or as an external reagent, to form rings. This has been exploited to create a variety of heterocyclic structures, including thiazolidin-4-ones, imidazoles, and pyrroles. researchgate.netresearchgate.net Furthermore, some N-substituted chloroacetamides have been investigated for their biological activities, serving as lead structures in the development of herbicides and antimicrobial agents. researchgate.netijpsr.info

Research Significance of 2-chloro-N-(4-methylcyclohexyl)acetamide within Amide Chemistry

Within the broader field of amide chemistry, the specific research significance of this compound lies in its potential as a specialized building block. As a member of the N-substituted chloroacetamide family, it possesses the characteristic reactive chloroacetyl group, enabling its participation in a variety of nucleophilic substitution and cyclization reactions. researchgate.netresearchgate.net

The distinguishing feature of this molecule is the N-(4-methylcyclohexyl) substituent. This group imparts several key characteristics:

Lipophilicity: The alkyl nature of the cyclohexyl ring increases the lipophilicity of the molecule, a property that can be crucial in modulating the solubility and transport properties of larger, more complex target molecules in medicinal chemistry research.

Stereochemistry: The substituted cyclohexane (B81311) ring can exist as cis and trans isomers. The use of a specific isomer of this compound could allow for the synthesis of stereochemically defined final products, which is of paramount importance in the study of biological systems.

Conformational Rigidity: The cyclohexane ring provides a degree of conformational rigidity compared to acyclic alkyl chains, which can be used to control the spatial orientation of functional groups in a target molecule.

While dedicated research focusing exclusively on this compound is not abundant in publicly available literature, its value can be inferred from its role as a potential intermediate. Its structure suggests it could be used to synthesize novel compounds for evaluation in areas such as agrochemicals or pharmaceuticals, where the modulation of physical and biological properties through the introduction of specific lipophilic and stereochemically defined moieties is a common strategy.

Scope and Objectives for Comprehensive Academic Inquiry into this compound

Further academic investigation into this compound would be valuable to fully elucidate its chemical properties and synthetic potential. The following outlines a potential scope and objectives for such research:

Synthesis and Stereochemical Analysis: A primary objective would be the development and optimization of synthetic routes to both the cis and trans isomers of this compound. This would involve the reaction of the corresponding isomers of 4-methylcyclohexylamine (B30895) with chloroacetyl chloride and subsequent purification and comprehensive characterization using modern spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. nih.gov X-ray crystallography of suitable crystals would provide definitive structural confirmation. nih.govresearchgate.net

Investigation of Reactivity and Synthetic Utility: A further objective would be to systematically study the reactivity of this compound with a range of nucleophiles (e.g., N-based, S-based, O-based). researchgate.netresearchgate.net This would aim to synthesize novel series of acyclic and heterocyclic compounds. The influence of the 4-methylcyclohexyl group on reaction rates and pathways, compared to other N-substituents, would be a key area of inquiry.

Exploration of Potential Applications: A logical extension of its synthesis would be to explore the potential applications of the parent compound and its derivatives. Given that other N-substituted chloroacetamides have shown biological activity, a research program could include screening for antimicrobial or herbicidal properties. ijpsr.infoneliti.com This would help to determine if the N-(4-methylcyclohexyl) moiety confers any advantageous biological effects.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methylcyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h7-8H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFSWQPYYXZPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366620 | |

| Record name | 2-chloro-N-(4-methylcyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64204-54-2 | |

| Record name | 2-chloro-N-(4-methylcyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-methylcyclohexyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 2 Chloro N 4 Methylcyclohexyl Acetamide

Mechanistic Studies of Amide Bond Formation

The synthesis of 2-chloro-N-(4-methylcyclohexyl)acetamide is a classic example of amide bond formation via nucleophilic acyl substitution. The most common and straightforward method involves the reaction of 4-methylcyclohexylamine (B30895) with chloroacetyl chloride. ijpsr.info This reaction, often performed under Schotten-Baumann conditions, is rapid and typically high-yielding.

The mechanism proceeds in two key steps:

Nucleophilic Attack: The nitrogen atom of 4-methylcyclohexylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻). Simultaneously, a base (often a second equivalent of the amine or an added non-nucleophilic base like triethylamine) deprotonates the nitrogen atom to yield the neutral amide product, this compound, and a hydrochloride salt. chemicalbook.com

A general procedure for a similar synthesis, that of 2-chloro-N-cyclohexylacetamide, has been reported with a 93% yield, highlighting the efficiency of this method. chemicalbook.com

| Reaction Summary: Amide Bond Formation | |

| Reactant 1 | 4-methylcyclohexylamine |

| Reactant 2 | Chloroacetyl chloride |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Intermediate |

| Product | This compound |

| By-product | Amine Hydrochloride |

| Typical Conditions | Acetonitrile (B52724), 15-20°C, followed by aqueous workup chemicalbook.com |

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a potent electrophilic site within the molecule. The chlorine atom is a good leaving group, and the adjacent carbon is susceptible to attack by a wide range of nucleophiles. This reactivity is primarily governed by the bimolecular nucleophilic substitution (S_N2) mechanism. libretexts.orgmasterorganicchemistry.com The reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

The chemical reactivity of chloroacetamides is largely defined by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.netresearchgate.net This versatility makes this compound a valuable intermediate for synthesizing a variety of more complex molecules. For instance, reactions with thiols or phenoxides would yield the corresponding thioethers or ethers, respectively.

| Representative Nucleophilic Substitution Reactions for Chloroacetamides | |

| Nucleophile Type | Example Nucleophile |

| Oxygen | Phenoxides (ArO⁻) |

| Nitrogen | Amines (R₂NH) |

| Nitrogen | Indole Derivatives |

| Sulfur | Thiophenoxides (ArS⁻) |

| Sulfur | Ammonium Thiocyanate |

Hydrolytic Stability and Degradation Pathways of the Acetamide (B32628) Moiety

Specific studies on the hydrolytic stability of this compound are not readily found. However, the general principles of amide hydrolysis are well-established. Amide bonds are significantly more stable to hydrolysis than ester bonds but can be cleaved under acidic or basic conditions, typically requiring heat.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the amine as its conjugate base.

Under more extreme conditions, such as pyrolysis, simple acetamides are known to decompose, forming hazardous products like carbon oxides and nitrogen oxides (NOx). nih.gov The homogeneous gas-phase pyrolysis of acetamide yields ammonia, acetic acid, and acetonitrile as the main products. nih.gov

Cyclization and Rearrangement Reactions within Chloroacetamide Frameworks

The dual functionality of N-substituted chloroacetamides allows them to undergo intramolecular reactions to form heterocyclic structures. While no studies detailing such reactions for this compound specifically were identified, research on analogous N-alkyl chloroacetamides demonstrates this potential.

For example, N-(3-oxoalkyl)chloroacetamides have been shown to undergo intramolecular cyclization upon treatment with a base. nih.gov Depending on the reaction conditions, two competing pathways can occur:

Intramolecular Darzens Reaction: Deprotonation at the α-carbon of the acetamide leads to an internal attack on the ketone carbonyl, forming cis-3,4-epoxypiperidin-2-ones.

Intramolecular Alkylation: Deprotonation at the α-carbon of the ketone results in an S_N2 attack on the chloromethyl group, yielding substituted pyrrolidin-2-ones. nih.gov

These findings suggest that if the cyclohexyl ring of this compound were to contain a suitable nucleophilic site, intramolecular cyclization would be a feasible transformation pathway.

Structure Reactivity Relationship Srr Studies of 2 Chloro N 4 Methylcyclohexyl Acetamide Derivatives

Conformational Analysis and its Influence on Chemical Behavior

The chemical behavior of 2-chloro-N-(4-methylcyclohexyl)acetamide is intrinsically linked to its three-dimensional structure and conformational preferences. The molecule's core consists of a cyclohexane (B81311) ring and an N-substituted acetamide (B32628) group. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The substituents—the methyl group and the N-acetamide group—can be positioned either axially or equatorially.

For the trans-1,4-disubstituted isomer, the most stable conformation is the one where both the methyl and the N-acetamide groups occupy equatorial positions, minimizing steric hindrance. In contrast, the cis-isomer would necessarily have one substituent in an axial position and the other equatorial, a higher energy state.

Table 1: Conformational Features of this compound

| Structural Unit | Preferred Conformation | Influence on Reactivity |

|---|---|---|

| Cyclohexane Ring | Chair | Determines the overall molecular backbone and spatial arrangement of substituents. |

| 1,4-Substituents (trans-isomer) | Diequatorial | Minimizes steric hindrance, leading to greater thermodynamic stability and influencing the accessibility of the reactive side chain. |

| 1,4-Substituents (cis-isomer) | Axial/Equatorial | Increases steric strain, resulting in a higher energy conformer with potentially altered reactivity due to different spatial orientation. |

| Amide Bond (-CO-NH-) | trans | Affects hydrogen bonding patterns and intramolecular interactions. nih.gov |

Impact of Cyclohexyl Ring Substitutions on Derivative Chemical Reactivity

Modifying the substituents on the cyclohexyl ring can profoundly alter the chemical reactivity and physicochemical properties of the derivatives. The nature, position, and stereochemistry of these substituents dictate their influence.

Studies on related structures have shown that the introduction of specific functional groups can lead to significant changes. For example, the systematic replacement of hydrogen atoms with fluorine on the cyclohexane ring to create an all-cis tetrafluorocyclohexyl motif results in a polarized "Janus face" ring. nih.gov This substitution dramatically lowers the molecule's lipophilicity (logD) and improves its metabolic stability, while potentially decreasing permeability. nih.gov These changes in physicochemical properties are directly linked to how the molecule interacts with its environment, affecting its reactivity and biological availability.

Furthermore, the presence of radical-stabilizing groups on the cyclohexyl ring can fundamentally alter reaction pathways. In studies of cyclohexyl radicals, substituents at the 2- and 3-positions were shown to enable a rearrangement from a cyclohexyl radical to a cyclopentylmethyl radical, a process that is not favored without such stabilization. nih.gov This highlights that substituents can control reaction outcomes by stabilizing intermediates or transition states. Conversely, in some complex reactions, swapping a tert-butyl group with a cyclohexyl group on the amide nitrogen had no significant negative effect on the reaction yield, indicating that the reaction is tolerant to sterically different but still bulky aliphatic groups. rsc.org

Table 2: Effect of Cyclohexyl Ring Fluorination on Physicochemical Properties of Matched Molecular Pairs

| Parent Compound Motif | Fluorinated Analog Motif | Change in Lipophilicity (logD7.4) | Change in Metabolic Stability | Reference |

|---|---|---|---|---|

| Cyclohexyl | all-cis-1,2,4,5-Tetrafluorocyclohexyl | Decrease of ~1.5 - 2.0 units | Enhanced (e.g., lower hepatic clearance) | nih.gov |

Role of the Halogen Atom in the Acetamide Framework on Chemical Properties

The chlorine atom in the this compound framework is a critical determinant of its chemical properties and reactivity. Its primary role is to act as a good leaving group in nucleophilic substitution reactions. The high electronegativity of the chlorine atom polarizes the adjacent carbon-chlorine bond, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity is a cornerstone of the chemistry of chloroacetamides, allowing for the synthesis of a wide array of derivatives through the displacement of the chlorine atom. researchgate.net

Studies comparing chloroacetamide compounds to their non-halogenated analogs have demonstrated that the presence of chlorine can be crucial for biological activity. For example, 2-chloro-N-(2-hydroxyphenyl)acetamide showed potent activity against Candida albicans, whereas the non-chlorinated parent compound was inactive, suggesting the chloro group is essential for the interaction with the biological target. mdpi.com The reactivity is influenced by the number of chlorine substituents; monochloroacetamides typically undergo nucleophilic substitution, while trichloroacetamides can favor reductive dechlorination pathways. nih.gov

Table 3: Influence of Halogen Type on Acetamide Properties

| Halogen (X) in R-NH-CO-CH₂-X | Electronegativity | Leaving Group Ability in SN2 | Halogen Bonding Strength |

|---|---|---|---|

| Fluorine (F) | Highest | Poor | Weakest |

| Chlorine (Cl) | High | Good | Moderate |

| Bromine (Br) | Medium | Very Good | Strong |

| Iodine (I) | Lowest | Excellent | Strongest |

Structure-Reactivity Correlations for Modified Chloroacetamide Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate the structural or physicochemical properties of compounds with their chemical reactivity or biological activity. bg.ac.rsmdpi.com For analogues of chloroacetamides, QSAR models have successfully elucidated the key molecular features that govern their behavior.

A recurring theme in the QSAR analysis of chloroacetamide derivatives is the importance of lipophilicity. nih.govnih.gov For a series of N-(substituted phenyl)-2-chloroacetamides, antimicrobial activity was strongly correlated with lipophilicity, which facilitates the passage of the compounds through the phospholipid bilayer of cell membranes. nih.gov Compounds with halogenated phenyl rings, such as N-(4-chlorophenyl) or N-(4-bromophenyl) chloroacetamides, were among the most active due to their high lipophilicity. nih.gov

Besides lipophilicity (often expressed as logP), other molecular descriptors are frequently employed in QSAR models for this class of compounds. These include:

Steric parameters: Descriptors like Taft steric parameters (Es) and Verloop sterimol parameters quantify the bulk and shape of substituents, which can influence how a molecule fits into an active site. bg.ac.rs

Electronic parameters: The electronic effects of substituents (e.g., Hammett constants) describe their electron-donating or electron-withdrawing nature, which affects charge distribution across the molecule and influences reaction mechanisms.

Topological and quantum-chemical descriptors: These can include molecular weight, heat of formation, and partial charges on specific atoms, which have been used to model the toxicity of N-alkyl fluoroacetamides. bg.ac.rs

These models provide statistical support for proposed pharmacophores, which are the essential 3D arrangement of functional groups required for activity. For some acetamide derivatives with anticonvulsant activity, the identified pharmacophore includes a nitrogen heteroatom, a carbonyl group, and an aromatic ring. kg.ac.rs

Table 4: Common Descriptors in QSAR Models for Chloroacetamide Analogues

| Descriptor Class | Example Descriptor | Correlated Activity/Property | Reference |

|---|---|---|---|

| Lipophilicity | logP / ClogP | Antimicrobial activity, Toxicity | bg.ac.rsnih.gov |

| Steric | Taft (Es), Verloop (B5, L) | Toxicity | bg.ac.rs |

| Electronic | Partial atomic charges, Superdelocalizabilities | Toxicity | bg.ac.rs |

| Topological | Wiener Index, Molecular Weight | Anticonvulsant activity, Toxicity | bg.ac.rskg.ac.rs |

Stereochemical Influences on the Chemical Behavior of this compound

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the chemical behavior of this compound. 182.160.97researchgate.net The primary stereochemical feature of this molecule is the cis-trans isomerism arising from the 1,4-disubstitution on the cyclohexane ring. uou.ac.in

trans-isomer: In the trans configuration (CAS 31715-94-3), the methyl and N-acetamide groups are on opposite faces of the cyclohexane ring. lookchem.com In its most stable chair conformation, both bulky groups can occupy equatorial positions, leading to a thermodynamically stable, sterically unhindered molecule.

cis-isomer: In the cis configuration, both groups are on the same face of the ring. This forces one group into an axial position while the other is equatorial, leading to unfavorable 1,3-diaxial interactions, which increases the molecule's conformational energy.

This fundamental difference in 3D structure between the cis and trans isomers directly impacts chemical reactivity. The accessibility of the reactive sites—the electrophilic α-carbon and the amide N-H proton—is different in each isomer. The less-hindered equatorial acetamide group of the trans isomer would be more accessible to reagents compared to the more sterically crowded environment of the cis isomer. This can lead to significant differences in reaction rates and even reaction pathways.

In a broader sense, stereochemistry is crucial in the interaction of molecules with chiral environments, such as enzymes or receptors. Even subtle differences in the spatial arrangement of functional groups can lead to large differences in biological activity. researchgate.net For example, studies on covalent inhibitors have shown that structurally similar but more reactive analogues can exhibit lower cellular potency, potentially due to off-target reactions, an effect that can be modulated by the precise stereochemical presentation of the electrophilic warhead. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing and synthesizing specific and effective molecules. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Chloro N 4 Methylcyclohexyl Acetamide

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules, providing insights into their reactivity and stability. psu.eduirjweb.com For 2-chloro-N-(4-methylcyclohexyl)acetamide, a DFT analysis would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry and calculate key electronic parameters. researchgate.netnih.gov

Key electronic properties that are elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO indicates the ability of the molecule to donate an electron, while the LUMO energy points to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov For chloroacetamide derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be concentrated on specific regions, indicating sites susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In a typical N-substituted chloroacetamide, negative potential is expected around the carbonyl oxygen and the chlorine atom, while positive potential is found near the amide hydrogen.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions. nih.govresearchgate.net It can reveal the nature of charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying their stabilization energy (E(2)). nih.gov This analysis helps in understanding the delocalization of electron density, such as the interaction of the nitrogen lone pair with adjacent orbitals, which influences the amide bond's character and reactivity. researchgate.net

A theoretical DFT study on this compound would yield data similar to that found for other N-alkyl acetamides.

Table 1: Representative Theoretical Electronic Properties for a Chloroacetamide Derivative

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Reflects chemical reactivity and kinetic stability nih.gov |

| Dipole Moment | 3.5 D | Measures overall polarity, influencing solubility and intermolecular forces |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.35 eV | Resistance to change in electron distribution irjweb.com |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. youtube.comnih.gov

For this compound, MD simulations could be employed to:

Analyze Solvation: Simulate the molecule in an aqueous environment to study how water molecules arrange around it (solvation shell) and to calculate properties like the potential of mean force for its interaction with other solutes. nih.gov The hydrophobic 4-methylcyclohexyl group and the polar chloroacetamide group would dictate its amphiphilic interactions.

Study Protein-Ligand Binding: If the molecule has a known biological target, MD simulations can model its interaction within the protein's binding site. researchgate.net These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (e.g., hydrogen bonds between the amide group and protein residues, hydrophobic interactions involving the cyclohexyl ring), and estimate the binding free energy. researchgate.netresearchgate.net

Investigate Conformational Dynamics: The 4-methylcyclohexyl group can exist in different chair conformations, and the amide bond can have restricted rotation. MD simulations can explore the conformational landscape of the molecule, showing the preferred orientations and the energy barriers between different states, which is crucial for its interaction with biological targets. youtube.com

The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds, allowing for the averaging of properties and the observation of dynamic events. youtube.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chloroacetamide Series

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov This technique is widely used for pesticides, including chloroacetamide herbicides, to predict activity and understand the mechanism of action. nih.govpsu.edu

A QSRR model for a series of chloroacetamides including this compound would be developed through the following steps:

Data Set Compilation: A series of structurally related chloroacetamide analogues would be synthesized, and their reactivity would be measured experimentally (e.g., rate of hydrolysis, rate of reaction with a nucleophile like glutathione). nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including:

Lipophilicity: (e.g., logP) which affects transport and uptake. nih.gov

Electronic Descriptors: (e.g., HOMO/LUMO energies, atomic charges) which relate to chemical reactivity. researchgate.net

Steric/Topological Descriptors: (e.g., molecular weight, shape indices, surface area) which describe the size and shape of the molecule. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the measured reactivity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such models can elucidate which molecular properties are most important for the reactivity of chloroacetamides. researchgate.net

Table 2: Example Molecular Descriptors for a QSRR Analysis of a Chloroacetamide Analogue Series

| Analogue Name | logP | Molar Refractivity | Dipole Moment (Debye) | HOMO Energy (eV) | Reactivity (k) |

|---|---|---|---|---|---|

| 2-chloro-N-cyclohexylacetamide | 2.10 | 46.5 | 3.6 | -7.3 | 0.05 |

| 2-chloro-N-( 4-methylcyclohexyl) acetamide (B32628) | 2.55 | 51.1 | 3.5 | -7.2 | 0.04 |

| 2-chloro-N-phenylacetamide | 1.85 | 43.2 | 3.9 | -7.5 | 0.09 |

| 2-chloro-N-benzylacetamide | 1.90 | 47.8 | 3.8 | -7.4 | 0.08 |

Note: Data are illustrative and intended to represent typical parameters in a QSRR study.

In Silico Prediction of Chemical Stability and Reactivity Profiles

In silico methods are invaluable for predicting the chemical stability and reactivity of a molecule like this compound, providing insights that are crucial for its handling, storage, and environmental fate.

Reactivity Profile: The reactivity profile can be predicted using DFT-calculated parameters. nih.gov

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. For a chloroacetamide, the carbon atom of the chloromethyl group is a primary site for nucleophilic attack, consistent with the known alkylating ability of this class of compounds. researchgate.net

Molecular Electrostatic Potential (MEP): As mentioned, the MEP map highlights the electron-rich and electron-poor regions, predicting where the molecule is likely to interact with other polar species. irjweb.com

Chemical Stability Profile: A key aspect of stability for this compound is its susceptibility to hydrolysis. The amide bond, while generally stable, can be cleaved under acidic or basic conditions. nih.govuregina.ca Computational chemistry can model these hydrolysis reactions:

Mechanism Simulation: DFT calculations can be used to map the entire reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. researchgate.net This involves identifying the transition states and intermediates.

Activation Energy Calculation: By calculating the energy of the reactants, transition states, and products, the activation energy (energy barrier) for hydrolysis can be determined. mdpi.com A higher activation energy implies greater stability and a slower reaction rate. Studies on related amides show that the stability is highly dependent on the nature of the substituents on the nitrogen atom. researchgate.net The bulky and electron-donating nature of the 4-methylcyclohexyl group would be expected to influence the stability of the amide bond.

These predictions help in understanding how the compound might degrade under various environmental or physiological conditions.

Virtual Screening Approaches for Analogue Design based on Chemical Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If this compound is identified as a hit compound with some desired biological activity, virtual screening can be used to design and prioritize analogues with improved properties. nih.govtandfonline.com

The process typically follows these steps:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme) is obtained, often from crystallographic data. ekb.eg

Lead Compound Analysis: The binding mode of the initial compound, this compound, is predicted using molecular docking. eurjchem.comekb.eg This reveals key interactions, such as hydrogen bonds from the amide group or hydrophobic contacts from the cyclohexyl ring, that are important for binding.

Analogue Library Generation: A virtual library of new compounds is created by making modifications to the lead structure. For instance, the methyl group on the cyclohexane (B81311) ring could be moved to other positions, or the entire cyclohexyl group could be replaced with other cyclic or acyclic moieties.

High-Throughput Docking: The entire library of analogues is then docked into the target's binding site computationally. researchgate.net The docking programs score each compound based on its predicted binding affinity and fit. tandfonline.com

Hit Selection and Refinement: The top-scoring compounds are selected as "hits". These virtual hits can be further analyzed for their predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties to filter for drug-like candidates before being prioritized for chemical synthesis and experimental testing. tandfonline.com

This in silico approach significantly accelerates the design-synthesize-test cycle in medicinal chemistry by focusing laboratory efforts on the most promising candidates. wiley-vch.de

Table 3: Representative Output from a Virtual Screening Campaign

| Analogue ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Key Interaction Feature |

|---|---|---|---|

| Parent | This compound | -6.5 | H-bond with SER212 |

| Analog-001 | N-(3-methylcyclohexyl) | -6.8 | H-bond with SER212 |

| Analog-002 | N-(4-ethylcyclohexyl) | -7.2 | Enhanced hydrophobic contact |

| Analog-003 | N-(adamantyl) | -7.5 | Optimal fit in hydrophobic pocket |

| Analog-004 | N-(4-hydroxycyclohexyl) | -6.9 | New H-bond with ASP150 |

Note: Data are hypothetical, illustrating how virtual screening helps prioritize analogues based on predicted binding affinity and interactions.

Advanced Analytical Characterization Techniques for 2 Chloro N 4 Methylcyclohexyl Acetamide

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-chloro-N-(4-methylcyclohexyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. pressbooks.pub

C-H Stretch: Absorption bands for the sp³ C-H bonds of the cyclohexyl and methyl groups will be present in the 2850-3000 cm⁻¹ range. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated between 1630 and 1680 cm⁻¹. This is a characteristic and typically intense band for a secondary amide carbonyl group. pressbooks.pub

N-H Bend (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is expected to appear around 1510-1570 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected to be in the region of 1200-1300 cm⁻¹.

C-Cl Stretch: A moderate to strong absorption band in the fingerprint region, between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Moderate, Sharp |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1570 | Moderate |

| C-N Stretch | 1200 - 1300 | Moderate |

| C-Cl Stretch | 600 - 800 | Moderate to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The amide functional group in this compound contains a chromophore that absorbs in the ultraviolet region. The primary electronic transition expected for the amide group is the π → π* transition, which typically occurs at wavelengths below 200 nm. aip.orgnih.gov A weaker n → π* transition may be observed at a longer wavelength, generally around 210-230 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₉H₁₆ClNO, the monoisotopic mass is approximately 189.09 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be anticipated. docbrown.info

Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl group, or the bond between the nitrogen and the cyclohexyl group.

Loss of the chloromethyl radical: This would result in a fragment ion corresponding to [M - CH₂Cl]⁺.

Fragmentation of the cyclohexyl ring: This can lead to a series of fragment ions with characteristic mass losses.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 189 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 191 | Molecular ion with ³⁷Cl |

| [M-CH₂Cl]⁺ | 140 | Loss of the chloromethyl radical |

| [C₆H₁₀CH₃]⁺ | 97 | Fragment from the methylcyclohexyl moiety |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

It is anticipated that the amide group would be largely planar. In the crystal lattice, intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of an adjacent molecule is highly probable, leading to the formation of chains or more complex networks. nsf.gov The orientation of the chloromethyl and methylcyclohexyl groups relative to the amide plane would also be determined.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, TLC, HPLC)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis. The retention time would depend on the specific column and temperature program used. The coupled mass spectrometer would provide fragmentation patterns for identification. pressbooks.pub

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be appropriate. The Rf value would be expected to be in the mid-range (e.g., 0.3-0.6) with an optimized solvent system. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. A reversed-phase HPLC method would be suitable for this compound, using a C18 or C8 column as the stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a small amount of acid (like formic or acetic acid) to improve peak shape. nih.gov The retention time would be dependent on the exact conditions, but would be expected to be in a reasonable range for a molecule of this polarity.

Derivative and Analogue Studies of 2 Chloro N 4 Methylcyclohexyl Acetamide in Chemical Research

Synthesis and Characterization of Novel N-Substituted (methylcyclohexyl)acetamide Derivatives

The synthesis of N-substituted (methylcyclohexyl)acetamide derivatives is primarily achieved through the amidation of a corresponding methylcyclohexylamine with an appropriate acyl chloride. A common and direct route involves the reaction of 4-methylcyclohexylamine (B30895) with chloroacetyl chloride. ijpsr.info This reaction typically occurs at room temperature and can be monitored by thin-layer chromatography to confirm the formation of the desired 2-chloro-N-(4-methylcyclohexyl)acetamide product. ijpsr.info

General synthetic protocols for related acetamides have been developed to be efficient and environmentally conscious. For instance, N-chloroacetylation of various amines can be performed rapidly in a phosphate (B84403) buffer, often within 20 minutes, representing a green chemistry approach under neutral, metal-free conditions. tandfonline.com In other methods, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) have been successfully used to facilitate the amidation of chloroacetyl chloride with aromatic amines, yielding products in high yields (75-95%) within a few hours at room temperature. researchgate.netsphinxsai.com The use of an HCl scavenger, such as pyridine (B92270) or propylene (B89431) oxide, can also improve reaction yields. tandfonline.com

The characterization of these newly synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques employed include:

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the secondary amide and the C-Cl stretch. ijpsr.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons. researchgate.netrjptonline.org

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation patterns, further confirming the structure. ijpsr.info

Melting Point Analysis: To assess the purity of the solid products. ijpsr.inforesearchgate.net

Elemental Analysis: To determine the elemental composition of the synthesized compound. researchgate.net

For the parent compound, N-(4-methylcyclohexyl)acetamide, the melting point is recorded at 82°C. biosynth.com The molecular formula for this compound is C₉H₁₆ClNO. uni.lu

Structural Modifications at the 4-Methylcyclohexyl Moiety

Modifying the 4-methylcyclohexyl portion of the molecule is a key strategy for creating structural diversity and exploring structure-activity relationships.

Alkyl Chain Variations on the Cyclohexyl Ring

Varying the alkyl substituent on the cyclohexyl ring allows for fine-tuning of properties like lipophilicity. This can be achieved by starting with differently substituted cyclohexanone (B45756) precursors. A well-established method for introducing alkyl groups onto a cyclohexanone ring is the alkylation of enamines. youtube.com For example, an enamine formed from a substituted cyclohexanone can be reacted with an alkyl halide (e.g., propyl iodide) to introduce a new alkyl chain. youtube.com Subsequent hydrolysis of the resulting alkylated enamine yields the corresponding substituted cyclohexanone, which can then be converted to the amine and finally to the desired N-(substituted-cyclohexyl)acetamide derivative. The stereochemistry of this alkylation is influenced by the existing substituents on the ring, often favoring the formation of a specific isomer. youtube.com

Incorporation of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic groups onto the cyclohexyl ring represents a more significant structural modification. This creates compounds with mixed aliphatic and aromatic/heterocyclic character, potentially leading to novel properties. While specific examples directly related to the this compound scaffold are not prevalent in the reviewed literature, general synthetic methodologies can be applied.

One potential approach is through cross-coupling reactions. For instance, a cyclohexyl ring bearing a suitable functional group (like a halide or triflate) could be coupled with an aromatic or heterocyclic boronic acid derivative under palladium catalysis (Suzuki coupling). The resulting substituted cyclohexyl derivative could then be converted into the amine and subsequently acylated to form the target acetamide (B32628). Another strategy involves the synthesis of the desired substituted cyclohexanone from aromatic or heterocyclic starting materials, followed by conversion to the corresponding acetamide.

Functionalization and Derivatization at the Acetamide Nitrogen

The amide nitrogen of the acetamide group is a critical point for functionalization. Research has shown that N,N-disubstitution on the acetamide moiety allows for the introduction of diverse chemical groups without necessarily sacrificing the parent molecule's desired binding affinities for biological targets. nih.gov

Chloroacetylation of Diverse Amine Substrates

Chloroacetylation using chloroacetyl chloride is a fundamental and widely used reaction in synthetic chemistry for creating N-substituted chloroacetamides. ijpsr.infotandfonline.com This reaction is notable for its efficiency and broad substrate scope, accommodating a diverse range of amines.

Research has demonstrated the successful chloroacetylation of various amine types under mild and often environmentally friendly conditions. tandfonline.comtandfonline.com For example, an efficient and highly chemoselective N-chloroacetylation of amino compounds has been reported to occur in a phosphate buffer within 20 minutes. tandfonline.com This method works well for both anilines and aliphatic amines and shows high selectivity for the amine group even in the presence of alcohol and phenol (B47542) functional groups, which are not acylated under these conditions. tandfonline.comtandfonline.com

A facile, one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has also been developed using DBU as a non-nucleophilic base in THF, providing excellent yields. researchgate.netsphinxsai.com These methods avoid harsh reaction conditions and often simplify product isolation. sphinxsai.com

The table below summarizes the chloroacetylation of various amine substrates as reported in the literature.

| Entry | Amine Substrate | Reaction Conditions | Yield | Reference |

| 1 | Aniline | Chloroacetyl chloride, Propylene oxide, Phosphate buffer | 86% | tandfonline.com |

| 2 | p-Toluidine | Chloroacetyl chloride, DBU, THF | 95% | researchgate.net |

| 3 | 2-Aminobenzothiazole | Chloroacetyl chloride, DBU, THF | 88% | researchgate.net |

| 4 | p-Aminophenol | Chloroacetyl chloride, Phosphate buffer | High | tandfonline.com |

| 5 | Benzylamine | Chloroacetyl chloride, Phosphate buffer | High | tandfonline.com |

| 6 | Various Amino Alcohols | Chloroacetyl chloride, Phosphate buffer | Very Good | tandfonline.com |

| 7 | Aliphatic Amines | Chloroacetyl chloride, Phosphate buffer | High | tandfonline.com |

This table is representative of the types of substrates used in chloroacetylation reactions.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.govmdpi.com This approach aims to develop new chemical entities with potentially improved or multi-target activity compared to the individual components. nih.gov

The this compound scaffold is a suitable candidate for incorporation into hybrid molecules. The chloroacetamide moiety is a key reactive handle; the chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows the scaffold to be linked to other molecules containing nucleophilic groups, such as thiols, amines, or phenols.

For instance, a synthetic strategy could involve the S-alkylation of a thiol-containing molecule with this compound. This type of reaction has been successfully used to prepare ortho-(alkylthio)-N-alkylacetanilides from chloroacetanilide derivatives. researchgate.net By analogy, the this compound scaffold could be used as a building block to synthesize novel hybrid structures for various research applications. nih.govnih.gov The development of such hybrids allows for the exploration of new chemical space and the potential creation of molecules with unique properties derived from the combination of the lipophilic, cyclic amine portion and another biologically relevant moiety. nih.gov

Environmental Chemical Transformations and Fate of 2 Chloro N 4 Methylcyclohexyl Acetamide

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 2-chloro-N-(4-methylcyclohexyl)acetamide, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. The rate and products of hydrolysis for chloroacetamides are highly dependent on pH and the specific chemical structure. nih.govnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, chloroacetamides can undergo cleavage of the amide bond. nih.govnih.gov The reaction mechanism and rate can be significantly influenced by the nature of the substituents on the nitrogen atom. acs.org For this compound, acid hydrolysis would likely lead to the formation of 4-methylcyclohexylamine (B30895) and chloroacetic acid.

Base-Catalyzed Hydrolysis: In alkaline environments, hydrolysis of chloroacetamides can proceed through two main pathways: a nucleophilic substitution (SN2) reaction where the chlorine atom is replaced by a hydroxyl group, or through the cleavage of the amide bond. nih.govacs.org The presence of bulky substituents on the nitrogen, such as the 4-methylcyclohexyl group, can create steric hindrance, potentially slowing the rate of attack at the amide carbon and favoring the substitution of the chlorine atom. nih.gov

Neutral pH Hydrolysis: At circumneutral pH, the hydrolysis of many chloroacetamide herbicides is a slow process, with half-lives ranging from weeks to years. nih.gov This suggests that hydrolysis is a critical factor in determining the long-term fate of these compounds in environments like aquifers. nih.gov

Photolysis: This degradation pathway is driven by light, particularly ultraviolet (UV) radiation from the sun. It can occur through two mechanisms:

Direct Photolysis: This occurs when the chemical itself absorbs light energy, leading to its decomposition. Chloroacetamides generally show limited to no transformation when exposed to light above 290 nm, suggesting that direct photolysis in sunlit surface waters is often negligible. walisongo.ac.id

Indirect Photolysis: This process is mediated by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which absorb light and transfer the energy to the herbicide molecule, causing it to degrade. walisongo.ac.id Indirect photolysis is considered a potential transformation pathway for chloroacetamides. walisongo.ac.id Studies on other chloroacetamides have shown that UV treatment leads to reactions such as dechlorination, hydroxylation, and cyclization. nih.govdtu.dk

Reaction with Minerals: Chloroacetamide herbicides can also react with naturally occurring minerals in soil and sediment. For instance, reactions with iron-containing minerals like pyrite (B73398) (FeS₂) can lead to reductive dechlorination of the herbicide on an environmentally relevant timescale of days. proquest.com This pathway represents a significant abiotic transformation process in anoxic environments such as aquifers and sediments. proquest.com

Identification of Chemical Transformation Products in Environmental Systems

The degradation of this compound leads to the formation of various transformation products (TPs), which may have different chemical properties and environmental impacts than the parent compound. nih.govresearchgate.net The identification of these TPs is essential for a complete environmental risk assessment.

Based on studies of analogous chloroacetamide herbicides, the following transformation products can be anticipated for this compound:

Hydrolysis Products: Depending on the pH, hydrolysis can yield hydroxy-substituted derivatives or result in amide cleavage. nih.govacs.org In deionized water at neutral pH, hydroxy-substituted derivatives have been identified for several chloroacetamides after several years. nih.gov Therefore, a likely transformation product is 2-hydroxy-N-(4-methylcyclohexyl)acetamide. Acid or base-catalyzed amide cleavage would produce 4-methylcyclohexylamine and chloroacetic acid. nih.gov

Photolysis Products: UV treatment of other chloroacetamides has been shown to produce a range of products resulting from dechlorination, hydroxylation, and cyclization. nih.govdtu.dk The primary step is often the cleavage of the carbon-chlorine bond. dtu.dk For this compound, this would initially form a dechlorinated radical, leading to subsequent products like N-(4-methylcyclohexyl)acetamide and various hydroxylated derivatives.

Reductive Dechlorination Products: In anoxic environments, reaction with minerals like pyrite primarily results in reductive dechlorination. proquest.com This would transform this compound into N-(4-methylcyclohexyl)acetamide.

The table below summarizes the potential transformation products of this compound based on known degradation pathways of similar compounds.

Table 1: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product Name | Chemical Formula |

|---|---|---|

| Hydrolysis (Chlorine Substitution) | 2-hydroxy-N-(4-methylcyclohexyl)acetamide | C₉H₁₇NO₂ |

| Hydrolysis (Amide Cleavage) | 4-methylcyclohexylamine | C₇H₁₅N |

| Hydrolysis (Amide Cleavage) | Chloroacetic acid | C₂H₃ClO₂ |

Green Synthesis and Waste Minimization Strategies for Reduced Environmental Footprint

The traditional synthesis of acetamides often involves multi-step processes that may use hazardous reagents and generate significant waste. researchgate.netrsc.org Applying the principles of green chemistry to the synthesis of this compound can help minimize its environmental footprint from the outset.

Conventional Synthesis: The synthesis of N-substituted 2-chloroacetamides typically involves the reaction of a primary or secondary amine with chloroacetyl chloride. nih.govneliti.com For this compound, this would involve reacting 4-methylcyclohexylamine with chloroacetyl chloride, often in the presence of a base or in a suitable solvent to neutralize the hydrogen chloride byproduct. nih.gov

Green Synthesis Strategies:

Atom Economy: Developing one-pot synthesis methods can improve atom economy and reduce waste from intermediate purification steps. researchgate.net

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts is a core principle of green chemistry. rsc.org For acetamide (B32628) synthesis, exploring catalytic methods that avoid corrosive reagents like acid chlorides would be beneficial.

Safer Solvents and Reaction Conditions: The use of greener solvents or, ideally, solvent-free conditions, reduces waste and environmental impact. rsc.org Synthesis of some acetamides has been achieved using greener solvents like ethanol (B145695) or by minimizing solvent use altogether. researchgate.netrsc.org

Renewable Feedstocks and Novel Pathways: Research into novel synthesis routes, such as the electrochemical synthesis of acetamide from CO₂ and N₂, presents a long-term vision for sustainable chemical production. nih.gov While complex, such approaches point towards future possibilities for producing amides from abundant and non-toxic starting materials. nih.gov Another green approach involves the two-step synthesis of acetamide from microalgae under hydrothermal conditions. e3s-conferences.org

Waste Minimization:

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize yield and minimize the formation of byproducts, thus reducing waste.

The table below compares a conventional synthesis approach with potential green alternatives.

Table 2: Comparison of Synthesis Strategies for N-substituted Acetamides

| Strategy | Reagents | Solvents | Waste Generation | Green Chemistry Principles Addressed |

|---|---|---|---|---|

| Conventional | Amine, Chloroacetyl chloride, Base | Dichloromethane (B109758), Acetonitrile (B52724), Acetic Acid neliti.com | Stoichiometric salt byproduct, organic solvent waste | Often low adherence |

| One-Pot/Catalytic | Amine, Carboxylic Acid, Catalyst (e.g., p-TsOH) researchgate.net | Minimal or recyclable solvent (e.g., Toluene) | Reduced byproducts, recyclable components | Atom economy, Catalysis, Safer solvents researchgate.netrsc.org |

| Electrochemical | CO₂, N₂, Catalyst nih.gov | Aqueous electrolyte | Minimal, dependent on process efficiency | Use of renewable feedstocks, Energy efficiency (potential) nih.gov |

Assessment of Persistence and Mobility in Abiotic Environmental Matrices

The persistence and mobility of this compound in the environment determine its potential to contaminate soil and water resources. These characteristics are influenced by its chemical properties and interactions with soil and sediment.

Persistence: Persistence is often measured by the compound's half-life (the time it takes for half of the initial amount to degrade).

Chloroacetamide herbicides can persist in the environment for periods ranging from a few months to several years. nih.gov

The half-life is highly dependent on environmental conditions such as temperature, pH, microbial activity, and sunlight exposure. juniperpublishers.com

In sterile, dark conditions (representing deep soil or aquifers), degradation is slow, and hydrolysis becomes the dominant, albeit slow, degradation pathway. nih.govproquest.com For instance, the hydrolysis half-lives for some chloroacetamides at neutral pH can be on the order of years. nih.gov

Mobility: Mobility refers to the potential of a chemical to move through the soil profile and reach groundwater.

Chloroacetamide herbicides are generally considered to have a high potential for mobility in soils due to their relatively high water solubility and poor adsorption to soil particles. walisongo.ac.id

The mobility of a pesticide is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Lower Koc values indicate weaker adsorption to soil and thus higher mobility. While specific data for this compound is not readily available, other chloroacetamides have Koc values that suggest they are mobile. walisongo.ac.id

Formulation can also impact mobility. For example, commercial formulations of alachlor (B1666766) were found to be more mobile in soil compared to organoclay formulations, which showed reduced mobility. nih.gov

The table below presents typical ranges for persistence and mobility parameters for the chloroacetamide herbicide class, which can be used to estimate the behavior of this compound.

Table 3: Environmental Fate Parameters for Chloroacetamide Herbicides

| Parameter | Typical Range/Value | Implication for Environmental Fate | Reference |

|---|---|---|---|

| Soil Half-life | Months to years | Moderate to high persistence | nih.gov |

| Hydrolysis Half-life (neutral pH) | Weeks to years | High persistence in water in the absence of light/microbes | nih.gov |

| Soil Adsorption Coefficient (Koc) | Generally low to moderate | High potential for leaching into groundwater | walisongo.ac.id |

| Water Solubility | High | High potential to be transported in surface runoff and leach through soil | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-methylcyclohexyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis protocols for structurally similar chloroacetamides (e.g., AZD8931 derivatives) involve coupling 2-chloroacetamide intermediates with substituted aromatic or heterocyclic amines under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours achieves moderate yields (2–5% overall) . Optimization may include adjusting stoichiometry, solvent polarity, or catalytic additives (e.g., KI for nucleophilic substitution).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : Analyze chemical shifts for the chloroacetamide group (δ ~4.0 ppm for CH₂Cl, δ ~165–170 ppm for C=O in ¹³C NMR) and cyclohexyl protons (δ ~1.0–2.5 ppm) .

- IR : Confirm C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- HPLC/GC-MS : Quantify purity and detect byproducts (e.g., unreacted amines or hydrolysis products) .

Q. What solvents and conditions are recommended for dissolving this compound in biological assays?

- Methodology : The compound’s solubility depends on substituent polarity. For similar chloroacetamides, dimethyl sulfoxide (DMSO) or ethanol (50–100% v/v) is effective for stock solutions. For aqueous buffers (e.g., PBS), use ≤1% DMSO to avoid cytotoxicity. Pre-saturation studies via sonication (30 min at 40°C) improve dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology : The chloroacetamide group undergoes SN2 reactions due to the electron-withdrawing acetamide moiety, favoring nucleophilic attack at the chlorinated carbon. Computational studies (DFT) on analogous compounds reveal transition-state stabilization via hydrogen bonding between the acetamide NH and nucleophiles (e.g., thiols or amines) . Experimental validation includes kinetic isotope effects or Hammett plots using para-substituted nucleophiles .

Q. How do steric effects from the 4-methylcyclohexyl group influence the compound’s reactivity or biological activity?

- Methodology : Compare with analogs (e.g., 2-chloro-N-phenylacetamide) via:

- X-ray crystallography : Analyze dihedral angles between the acetamide and cyclohexyl group (e.g., ~83° in similar structures), which may restrict rotational freedom and alter binding affinity .

- Biological assays : Test inhibitory activity against enzymes (e.g., proteases) to correlate steric bulk with IC₅₀ shifts .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodology : Common byproducts (e.g., dimerized or hydrolyzed derivatives) arise from excess chlorinating agents or moisture. Mitigation strategies:

- Inert atmosphere : Use dry N₂/Ar to prevent hydrolysis .

- Temperature control : Maintain ≤80°C to avoid thermal decomposition .

- Chromatographic purification : Employ silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound .

Q. How can researchers resolve contradictions in crystallographic data for chloroacetamide derivatives?

- Methodology : Discrepancies in bond lengths or angles (e.g., C=O vs. C–N) may arise from polymorphism or measurement errors. Validate via:

- Single-crystal XRD : Compare with reference structures (e.g., C=O bond length ~1.22 Å in analogous compounds) .

- DFT optimization : Simulate gas-phase geometry and compare with experimental data .

Safety and Environmental Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow guidelines for chlorinated acetamides:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps .

- Waste disposal : Collect organic waste in halogenated solvent containers for incineration .

Q. How does the environmental persistence of this compound compare to structurally related herbicides?

- Methodology : Assess via:

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 5–9) at 25–50°C. Chloroacetamides typically hydrolyze via base-catalyzed mechanisms (t₁/₂ ~7–30 days) .

- Soil adsorption assays : Measure log Kₒc values using HPLC; higher values indicate lower mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.